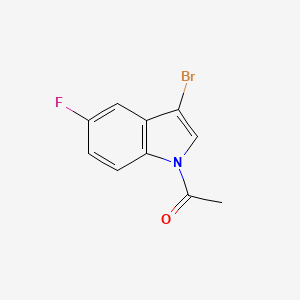

1-Acetyl-3-bromo-5-fluoroindole

Description

Significance of Functionalized Indole (B1671886) Scaffolds in Organic Synthesis

Functionalized indole scaffolds are pivotal building blocks in the synthesis of complex molecular architectures. researchgate.netpolimi.it Their inherent structural features are present in numerous biologically active compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.org The ability to introduce a wide range of substituents at various positions of the indole nucleus has made it a "privileged scaffold" in drug discovery, with applications spanning from anticancer to antiviral agents. researchgate.netnih.gov The development of novel methods for the direct functionalization of indoles continues to be an active area of research, aiming for more efficient and sustainable synthetic routes. nih.gov

General Reactivity and Electrophilic Substitution Patterns of the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. bhu.ac.in The π-excessive nature of the pyrrole (B145914) moiety fused to the benzene (B151609) ring dictates the regioselectivity of these reactions. bhu.ac.in

Electrophilic substitution on the indole ring predominantly occurs at the C3 position. wikipedia.orgquimicaorganica.orgic.ac.uk This preference is attributed to the superior stability of the resulting cationic intermediate (the Wheland intermediate), where the positive charge can be effectively delocalized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in Attack at the C2 position leads to a less stable intermediate as it necessitates the disruption of the benzenoid system's aromaticity. bhu.ac.in If the C3 position is already substituted, electrophilic attack will then typically occur at the C2 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogens, primarily at the C3 position. quimicaorganica.org

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved using a sulfur trioxide-pyridine complex under mild conditions. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using phosphorus oxychloride and dimethylformamide. wikipedia.orgquimicaorganica.org

Mannich Reaction: Involves the reaction of indole with formaldehyde (B43269) and a secondary amine to yield a gramine (B1672134) derivative, a useful synthetic intermediate. wikipedia.orgquimicaorganica.org

The presence of an acetyl group on the nitrogen atom, as in 1-Acetyl-3-bromo-5-fluoroindole, deactivates the ring towards electrophilic substitution to some extent by withdrawing electron density. However, the fundamental reactivity patterns of the indole nucleus remain influential.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 1375064-67-7 |

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 256.07 g/mol |

This data is compiled from publicly available chemical databases.

The synthesis of related bromo- and fluoro-substituted indoles often involves multi-step sequences. For instance, the synthesis of 5-bromoindole (B119039) can be achieved through the protection of the indole nitrogen, followed by bromination and subsequent deprotection. google.com Similarly, the synthesis of 5-fluoroindole (B109304) has been accomplished through various routes, including the Leimgruber-Batcho indole synthesis starting from 5-fluoro-2-nitrotoluene. diva-portal.org The introduction of the acetyl group is a common strategy to protect the indole nitrogen or to modulate its reactivity.

An exploration of the synthetic routes toward this compound reveals a landscape of established and innovative chemical strategies. The construction of this specific molecule involves the functionalization of the indole core, a privileged scaffold in medicinal chemistry. The key synthetic challenge lies in the selective introduction of substituents at the N1, C3, and C5 positions. Typically, the synthesis would commence with a suitably substituted indole, such as 3-bromo-5-fluoroindole, followed by the crucial N-acetylation step. This article focuses on the diverse methodologies available for this final, critical transformation, providing a comprehensive overview of modern techniques for the N-acetylation of indoles.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNO |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

1-(3-bromo-5-fluoroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H7BrFNO/c1-6(14)13-5-9(11)8-4-7(12)2-3-10(8)13/h2-5H,1H3 |

InChI Key |

FWNMWTABZMXNJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of 1 Acetyl 3 Bromo 5 Fluoroindole Synthesis

Mechanistic Investigations of Acetylation Reactions at the Indole (B1671886) Nitrogen

The introduction of an acetyl group at the nitrogen atom of the indole ring, known as N-acylation, is a critical step in the synthesis of the target molecule. This modification alters the electronic properties of the indole ring, influencing the regioselectivity of subsequent electrophilic substitution reactions.

Role of Catalysts and Reagents in N-Acylation

The N-acylation of indoles can be achieved using various catalysts and reagents, often requiring conditions that favor reaction at the nitrogen over the more nucleophilic C-3 position. nih.gov Selective N-acylation is typically performed in the presence of a reactive electrophile, such as an acylating reagent with a chloride-containing component, and a stoichiometric base. rsc.org Other methods involve the use of carboxylic acids that are activated with a coupling reagent. rsc.org

A plausible mechanism for base-promoted N-acylation begins with the deprotonation of the indole at the nitrogen, forming an indole nitrogen anion intermediate. nih.govresearchgate.net This anion then acts as a nucleophile, attacking the acylating agent to yield the N-acylindole. nih.gov Control experiments have demonstrated the essential role of the base in this process; in its absence, the desired product is not formed. nih.gov

Several catalytic systems have been developed to facilitate the N-acylation of indoles under mild and selective conditions. These include:

Inorganic Base Catalysis : Sodium carbonate (Na2CO3) has been shown to effectively catalyze the N-acylation of a wide range of indoles, producing the corresponding N-acylindoles in good to excellent yields. researchgate.net

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the chemoselective N-acylation of indoles with aldehydes under oxidative conditions. rsc.org This method is tolerant of various functional groups on both the indole and the aldehyde. rsc.org

Thioesters as Acyl Source : Thioesters can serve as stable acylating agents for the N-acylation of indoles in the presence of a base like cesium carbonate (Cs2CO3), providing a mild and efficient route to N-acylindoles. nih.gov

Boric Acid Catalysis : A simple and economical method involves the direct acylation of indole with a carboxylic acid, catalyzed by boric acid. clockss.org

The choice of catalyst and reaction conditions can be summarized in the following table:

| Catalyst/Reagent System | Acylating Agent | Conditions | Yield |

| Sodium Carbonate (Na2CO3) | Alkenyl Carboxylates | MeCN, 120 °C | Good to Excellent researchgate.net |

| N-Heterocyclic Carbene (NHC) | Aldehydes | Ambient, Oxidative | Good to Excellent rsc.org |

| Cesium Carbonate (Cs2CO3) | Thioesters | Xylene, 140 °C | Moderate to Good nih.gov |

| Boric Acid | Carboxylic Acids | Mesitylene, reflux | Moderate clockss.org |

Identification of Intermediate Species and Transition States

The mechanism of N-acylation generally proceeds through key intermediates and transition states. In base-catalyzed reactions, the initial step is the deprotonation of the indole N-H bond to form an indole nitrogen anion. nih.govresearchgate.net This anionic species is a potent nucleophile that subsequently attacks the electrophilic acylating agent.

Kinetic studies on the Vilsmeier-Haack acetylation of indoles suggest a mechanism involving a rate-determining direct attack on the nitrogen atom. rsc.org The relative reactivity for electrophilic attack on the indole nucleus follows the order C-3 > N-1 > C-2. rsc.org The transition states for N-substitution are influenced by the loss of resonance energy in the indole ring system. rsc.org

Mechanistic Investigations of Bromination at Indole C-3

The bromination of the indole ring is a classic example of electrophilic aromatic substitution, with a strong preference for the C-3 position due to the electron-rich nature of the pyrrole (B145914) ring. bhu.ac.in

Detailed Electrophilic Aromatic Substitution Pathways on Indoles

Electrophilic aromatic substitution (EAS) on indoles proceeds via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the π-system of the indole ring acts as a nucleophile and attacks the electrophile (in this case, a source of Br+), leading to the formation of a carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comic.ac.uk This step disrupts the aromaticity of the ring. masterorganicchemistry.com

The preference for substitution at the C-3 position is explained by the stability of the resulting carbocation intermediate. bhu.ac.in Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom, which is more stable than the intermediate formed from attack at the C-2 position. bhu.ac.in In the second, fast step, a base removes a proton from the C-3 position, restoring aromaticity and yielding the 3-bromoindole product. masterorganicchemistry.com

Attack of the Electrophile : The C2-C3 double bond of the indole attacks the bromine electrophile. escholarship.org

Formation of a Bromonium Intermediate : An intermediate bromonium ion is formed. escholarship.org

Rearrangement and Deprotonation : The intermediate rearranges, and a proton is lost to form the final 3-bromo product. escholarship.org

Influence of Existing Substituents on Regioselectivity and Reaction Rates

The presence of substituents on the indole ring significantly influences both the rate and regioselectivity of bromination. For the synthesis of 1-Acetyl-3-bromo-5-fluoroindole, the key substituents are the N-acetyl group and the C-5 fluoro group.

The N-acetyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. However, it also serves to protect the nitrogen and prevent side reactions. The regioselectivity of bromination can be controlled by the nature of the N(1) protecting group. acs.org

A systematic study on the direct bromination of 5-substituted indoles has shown a clear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net The rate of the bromination reaction decreases as the electron-withdrawing nature of the substituent at C-5 increases. researchgate.net The order of reactivity for various substituents at C-5 is as follows: -OCH3 > -CH3 > -H > -F > -Cl > -Br > -COCH3 > -COOH > -CN. researchgate.net

The effect of various substituents on the rate of bromination is summarized below:

| Substituent at C-5 | Electronic Effect | Effect on Reaction Rate |

| -OCH3 | Electron-donating | Increases |

| -CH3 | Electron-donating | Increases |

| -H | Neutral | Baseline |

| -F | Electron-withdrawing | Decreases |

| -Cl | Electron-withdrawing | Decreases |

| -CN | Strongly electron-withdrawing | Strongly decreases |

In the context of this compound synthesis, the fluorine atom at the C-5 position, being electron-withdrawing, would be expected to decrease the rate of bromination at C-3 compared to an unsubstituted indole.

Mechanistic Investigations of Fluorination at Indole C-5

The introduction of a fluorine atom at the C-5 position of the indole ring is another key step. Electrophilic fluorination is the most likely pathway for this transformation.

The mechanism of electrophilic fluorination is a subject of ongoing research, with two primary proposed pathways: an SN2-type mechanism and a single-electron transfer (SET) process. wikipedia.org In the context of aromatic fluorination, the reaction involves the attack of the electron-rich benzene (B151609) ring of the indole on an electrophilic fluorine source. wikipedia.org

Common electrophilic fluorinating agents contain a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to strong electron-withdrawing groups. wikipedia.org This polarization makes the fluorine atom electrophilic. Reagents such as N-fluorobenzenesulfonimide (NFSI) are effective for this purpose. wikipedia.org

For the synthesis of the target molecule, the fluorination would likely be performed on an indole precursor prior to bromination and acetylation, or on a protected intermediate. The presence of other substituents would influence the regioselectivity of the fluorination. If fluorination is performed on an N-acetyl indole, the acetyl group would deactivate the entire ring, but the directing effects would need to be considered. The lone pair on the indole nitrogen strongly directs electrophiles to the C-3 position, and to a lesser extent, the C-5 and C-7 positions of the benzene ring. Directing the fluorination specifically to C-5 might require blocking other reactive sites or using specific catalysts and reaction conditions that favor substitution at that position.

Pathways for Electrophilic and Nucleophilic Fluorination Reactions

The introduction of a fluorine atom at the C-5 position of the indole ring is a critical step in the synthesis. While various fluorination methods exist, electrophilic fluorination is a common strategy for aromatic systems.

Electrophilic Aromatic Fluorination:

The mechanism of electrophilic fluorination of aromatic compounds, including indole derivatives, is a subject of ongoing research, with two primary pathways often considered: the SEAr (Aromatic Electrophilic Substitution) mechanism and a single-electron transfer (SET) mechanism. researchgate.netwikipedia.org

SEAr Mechanism: This mechanism is analogous to other electrophilic aromatic substitution reactions like nitration or halogenation. libretexts.org It proceeds through a two-step process:

Formation of a σ-complex (arenium ion): The electrophilic fluorine reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) is attacked by the electron-rich indole ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. libretexts.orgresearchgate.net The aromaticity of the benzene ring of the indole is temporarily disrupted in this step.

Deprotonation: A base removes a proton from the carbon atom to which the fluorine has attached, restoring the aromaticity of the ring and yielding the 5-fluoroindole (B109304) derivative.

Kinetic isotope effect studies (kH/kD) for the fluorination of some aromatic compounds have shown small values (close to 1), suggesting that the cleavage of the C-H bond in the deprotonation step is not the rate-determining step. researchgate.netresearchgate.net This points towards the initial attack of the electrophile and the formation of the σ-complex as the slow, rate-determining step. researchgate.net

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the nucleophilic indole to the electrophilic fluorinating reagent. This generates a radical cation and a fluorine radical. Subsequent radical combination would then lead to the fluorinated product. The viability of an SET mechanism is often debated and can be dependent on the specific fluorinating agent and the substrate. wikipedia.orgnih.gov

For the synthesis of a 5-fluoroindole precursor, an electrophilic fluorination approach is generally favored due to the electron-rich nature of the indole nucleus.

Nucleophilic Fluorination:

While less common for the direct fluorination of an unsubstituted indole at the 5-position, nucleophilic aromatic substitution (SNAr) could be a viable pathway if a suitable precursor with a good leaving group (e.g., a nitro or halo group) is present at the C-5 position. This reaction typically requires harsh conditions (high temperature and pressure) and an activated aromatic ring (i.e., with strong electron-withdrawing groups).

Role of Activating Groups or Reagents in Fluorine Incorporation

The efficiency and regioselectivity of the fluorination of the indole ring are significantly influenced by the presence of activating or directing groups and the choice of the fluorinating reagent.

The indole nitrogen's lone pair of electrons makes the pyrrole ring highly electron-rich and thus susceptible to electrophilic attack, with the C-3 position being the most nucleophilic. bhu.ac.inresearchgate.net To achieve fluorination at the C-5 position of the benzene ring, the reaction conditions and the electronic nature of the indole substrate must be carefully controlled.

N-Acetylation as a Directing and Protecting Strategy:

Electrophilic Fluorinating Reagents:

The choice of the electrophilic fluorinating reagent is critical. Modern N-F reagents are designed to be effective sources of "F+". nih.gov These reagents typically feature a nitrogen atom bonded to fluorine, with the nitrogen itself being attached to strong electron-withdrawing groups (e.g., sulfonyl groups). wikipedia.orgnih.gov This polarization of the N-F bond enhances the electrophilicity of the fluorine atom.

Commonly used electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent.

N-Fluorobenzenesulfonimide (NFSI): A neutral but highly effective fluorinating agent.

The reactivity of these reagents can be modulated by the reaction solvent and other additives. quora.com

Kinetic Analysis of Key Reaction Steps in Multi-Step Synthesis

A plausible synthetic route to this compound would involve the following sequence:

N-acetylation of 5-fluoroindole.

Electrophilic bromination of 1-acetyl-5-fluoroindole at the C-3 position.

Alternatively, the order of functionalization could be:

Bromination of 5-fluoroindole at the C-3 position.

N-acetylation of 3-bromo-5-fluoroindole.

The kinetics of each of these steps will be influenced by the substituents present on the indole ring.

Determination of Rate-Determining Steps

Electrophilic Substitution on the Indole Ring: For electrophilic aromatic substitution reactions on the indole ring, the formation of the resonance-stabilized carbocation intermediate (σ-complex or arenium ion) is generally considered the rate-determining step. libretexts.orgquora.comquora.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier. coconote.app

In the context of the synthesis of this compound, the bromination of 1-acetyl-5-fluoroindole at the C-3 position is an electrophilic aromatic substitution. The rate-determining step for this transformation would be the attack of the electrophilic bromine species (e.g., from N-bromosuccinimide, NBS) on the C-3 position of the indole ring to form the corresponding arenium ion.

N-Acetylation: The N-acetylation of an indole is typically a nucleophilic substitution reaction where the indole nitrogen attacks the carbonyl carbon of an acetylating agent (e.g., acetic anhydride). The rate of this reaction will depend on the nucleophilicity of the indole nitrogen and the electrophilicity of the acetylating agent. For an indole already substituted with a fluorine and a bromine atom, the nucleophilicity of the nitrogen might be reduced, potentially slowing down this step.

Theoretical studies on the direct bromination of substituted indoles suggest that the first step, the interaction between the highest occupied molecular orbital (HOMO) of the indole and the lowest unoccupied molecular orbital (LUMO) of the bromine molecule, is the rate-determining step. researchgate.net

Influence of Reaction Conditions on Reaction Kinetics

The kinetics of the synthesis of this compound are highly dependent on the reaction conditions.

Influence of Substituents:

The electronic properties of the substituents on the indole ring have a profound effect on the reaction rates of subsequent electrophilic substitution steps.

Acetyl Group (at N-1): The N-acetyl group is a strong electron-withdrawing group. It significantly reduces the electron density of the entire indole ring system, making it less reactive towards electrophiles. This deactivation is particularly pronounced at the C-3 position.

Therefore, in the bromination of 1-acetyl-5-fluoroindole, both the fluoro and the acetyl groups will decrease the rate of reaction compared to unsubstituted indole. The rate of bromination is expected to follow the general trend based on the electronic nature of the substituents. researchgate.net

Table 1: Postulated Relative Rates of Bromination for Substituted Indoles

| Substrate | Substituents | Expected Relative Rate of Bromination at C-3 | Rationale |

|---|---|---|---|

| Indole | -H | 1000 | Baseline reactivity. |

| 5-Fluoroindole | 5-F | ~100-200 | Deactivating inductive effect of fluorine reduces the rate. |

| 1-Acetylindole | 1-Ac | ~10-50 | Strong deactivation by the electron-withdrawing acetyl group. |

| 1-Acetyl-5-fluoroindole | 1-Ac, 5-F | ~1-5 | Combined deactivating effects of both acetyl and fluoro groups. |

This table presents hypothetical relative rates for illustrative purposes, based on established principles of substituent effects in electrophilic aromatic substitution.

Influence of Reagents and Temperature:

Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS) and the use of a catalyst can significantly affect the reaction rate. For deactivated systems like 1-acetyl-5-fluoroindole, a more reactive brominating agent or the use of a Lewis acid catalyst might be necessary to achieve a reasonable reaction rate.

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction kinetics. quora.com

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with more kinetic energy to overcome the activation energy barrier. However, higher temperatures can also lead to undesired side reactions. Careful temperature control is often necessary to ensure the desired product is formed selectively. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 3 Bromo 5 Fluoroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and spatial relationships of atoms can be established.

The ¹H NMR spectrum of 1-Acetyl-3-bromo-5-fluoroindole is predicted to exhibit distinct signals corresponding to the aromatic protons and the acetyl group. The N-acetylation of the indole (B1671886) ring significantly influences the chemical shifts of the protons, particularly the one at the C2 position. In 1-acetylindole, the H2 proton is shifted downfield due to the electron-withdrawing effect of the acetyl group.

The regioselectivity of the bromination at C3 and fluorination at C5 can be confirmed by the splitting patterns and coupling constants of the remaining aromatic protons. The proton at C2 will appear as a singlet, as it has no adjacent protons. The protons at C4, C6, and C7 will display characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. Specifically, the H4 proton is expected to show coupling to H6 (meta-coupling) and the fluorine at C5. The H6 proton will be split by the H7 proton (ortho-coupling) and the fluorine at C5. The H7 proton will show coupling to the H6 proton. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H2 | 8.0 - 8.2 | s | - |

| H4 | 7.5 - 7.7 | dd | J(H-H) ≈ 2-3, J(H-F) ≈ 8-10 |

| H6 | 7.1 - 7.3 | td | J(H-H) ≈ 9, J(H-F) ≈ 9 |

| H7 | 7.4 - 7.6 | dd | J(H-H) ≈ 9, J(H-F) ≈ 4-5 |

| COCH₃ | 2.6 - 2.7 | s | - |

Note: These are predicted values based on the analysis of related indole derivatives.

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents (acetyl, bromo, and fluoro groups). The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically in the range of 168-172 ppm. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The C3 carbon, attached to the bromine atom, will be shifted to a lower field compared to an unsubstituted indole. The remaining carbon signals can be assigned based on their expected chemical shifts and couplings to fluorine.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C2 | 125 - 128 |

| C3 | 100 - 105 |

| C3a | 130 - 133 |

| C4 | 112 - 115 (d, J(C-F) ≈ 25-30 Hz) |

| C5 | 158 - 162 (d, J(C-F) ≈ 240-250 Hz) |

| C6 | 110 - 113 (d, J(C-F) ≈ 25-30 Hz) |

| C7 | 115 - 118 (d, J(C-F) ≈ 8-10 Hz) |

| C7a | 135 - 138 |

| COCH₃ | 23 - 25 |

Note: These are predicted values based on the analysis of related indole derivatives. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct detection and analysis of fluorine atoms in a molecule. diva-portal.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of a single fluorine environment. The chemical shift of the fluorine atom is sensitive to its electronic environment. For 5-fluoroindole (B109304), the ¹⁹F chemical shift is reported to be around -126 ppm (relative to CFCl₃). researchgate.net The presence of the acetyl and bromo substituents may cause a slight deviation from this value. The signal will likely appear as a triplet of doublets due to coupling with the ortho protons (H4 and H6) and the meta proton (H7). This coupling pattern provides definitive evidence for the position of the fluorine atom at C5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to show several key absorption bands that confirm its structure. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the N-acetyl group, which is expected in the region of 1700-1680 cm⁻¹. This is a characteristic absorption for amides. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region, between 600 and 500 cm⁻¹. The carbon-fluorine (C-F) stretching vibration for an aromatic fluoride (B91410) is expected to be a strong band in the region of 1270-1200 cm⁻¹. mdpi.com

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Acetyl C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-F Stretch | 1270 - 1200 | Strong |

| Aromatic C-Br Stretch | 600 - 500 | Medium |

Note: These are predicted values based on typical functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₇BrFNO), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

The fragmentation of this compound under electron impact ionization is expected to proceed through several characteristic pathways. A common fragmentation for acetylated compounds is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) radical cation, leading to a significant peak corresponding to the [M - 42]⁺ ion. scirp.org Another likely fragmentation is the loss of the bromine radical, resulting in an [M - Br]⁺ ion. Further fragmentation of the indole ring structure would also be observed.

Molecular Weight Determination

The molecular weight of this compound (C₁₀H₇BrFNO) is a fundamental parameter confirmed through mass spectrometry. This technique provides the exact mass of the molecule, which is essential for verifying its elemental composition. The theoretical molecular weight is calculated based on the sum of the atomic masses of its constituent atoms.

Table 1: Theoretical Molecular Weight of this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrFNO |

| Monoisotopic Mass | 254.970 g/mol |

| Average Molecular Weight | 256.07 g/mol |

The monoisotopic mass is determined using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O), while the average molecular weight considers the natural isotopic abundance of all elements. High-resolution mass spectrometry (HRMS) is typically employed to experimentally verify the monoisotopic mass with high precision, often to within a few parts per million (ppm), thus confirming the elemental formula.

Isotopic Pattern Analysis for Bromine Confirmation

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (approximately 50.7% and 49.3%, respectively).

This results in two prominent peaks in the mass spectrum that are separated by two mass-to-charge ratio (m/z) units. The molecular ion region will exhibit a characteristic doublet, often referred to as the M and M+2 peaks, with a relative intensity ratio of approximately 1:1. The observation of this pattern is a definitive confirmation of the presence of a single bromine atom within the molecular structure.

Table 2: Expected Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₁₀H₇⁷⁹BrFNO]⁺ | 254.970 | 100.0 |

| [C₁₀H₇⁸¹BrFNO]⁺ | 256.968 | 97.3 |

The precise measurement of the m/z values and the relative intensities of these isotopic peaks provides strong evidence for the proposed molecular formula and confirms the incorporation of bromine into the indole scaffold.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the bicyclic indole core. The analysis would also determine the orientation of the acetyl group at the N1 position and the spatial relationship between the bromine and fluorine substituents on the indole ring.

The acetyl group's carbonyl moiety is expected to be oriented in a specific conformation relative to the indole ring to minimize steric hindrance. The resulting crystallographic data allows for the creation of a detailed molecular model, providing precise measurements of all structural parameters.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 975 ų |

| Molecules per Unit Cell (Z) | 4 |

Note: The data in Table 3 is representative and illustrates the type of information obtained from an X-ray crystallography experiment.

Purity Assessment Techniques

Assessing the purity of this compound is critical for its application in further chemical synthesis or analysis. Chromatographic methods are widely used for this purpose due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at a characteristic retention time is indicative of a high-purity sample.

Table 4: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (Rt) | 5.8 minutes |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for assessing purity and monitoring the progress of chemical reactions. A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The result is visualized, often under UV light, and the retention factor (Rf) is calculated. A single spot on the TLC plate suggests a high degree of purity.

Table 5: Typical TLC Conditions for Purity Assessment

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate:Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.45 |

Computational Chemistry and Theoretical Studies on 1 Acetyl 3 Bromo 5 Fluoroindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For 1-Acetyl-3-bromo-5-fluoroindole, DFT calculations offer a detailed understanding of its molecular geometry, the energetics of its potential reaction pathways, and the regioselectivity of its functionalization reactions.

Optimization of Molecular Geometry and Analysis of Electronic Structure

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The indole (B1671886) ring, being an aromatic system, is expected to be largely planar. However, the substituents—acetyl, bromo, and fluoro groups—will induce minor deviations and affect bond lengths and angles.

An analysis of the electronic structure reveals the distribution of electrons within the molecule. The presence of the electronegative fluorine and bromine atoms, along with the acetyl group, is anticipated to create a significant polarization of the electron density. This will be reflected in the calculated atomic charges, with the halogen and oxygen atoms bearing partial negative charges.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | 1.37 Å |

| C3-Br | 1.89 Å | |

| C4-C5 | 1.38 Å | |

| C5-F | 1.35 Å | |

| N1-C=O | 1.39 Å | |

| Bond Angle | C2-N1-C8a | 108.5° |

| N1-C2-C3 | 110.0° | |

| C2-C3-Br | 125.0° | |

| C4-C5-F | 118.0° | |

| Dihedral Angle | C2-N1-C=O | ~180° |

Energetics of Reaction Pathways and Identification of Intermediate Species and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying electrophilic substitution reactions, which are characteristic of indole chemistry. By calculating the energies of reactants, products, intermediate species, and transition states, the feasibility and mechanism of a reaction can be elucidated.

For instance, in a hypothetical nitration reaction, DFT could be used to identify the most likely site of attack on the indole ring. The calculations would involve locating the transition state structures for the attack at each possible position and determining their corresponding activation energies. The reaction pathway with the lowest activation energy would be the most favored. Intermediates, such as the sigma complex (Wheland intermediate), would also be characterized in terms of their geometry and stability.

Prediction of Regioselectivity in Functionalization Reactions

The prediction of regioselectivity is a key application of DFT in the study of substituted aromatic compounds. In the case of this compound, the existing substituents will direct any incoming electrophile to a specific position. The electron-withdrawing nature of the acetyl group deactivates the pyrrole (B145914) ring, while the halogens also have a deactivating inductive effect but can direct electrophiles to certain positions through resonance.

DFT calculations can predict the regioselectivity by comparing the energies of the possible intermediates formed during an electrophilic substitution reaction. The most stable intermediate corresponds to the major product. For this compound, it is expected that electrophilic attack would be directed away from the highly substituted positions and influenced by the combined electronic effects of all substituents.

Quantum Chemical Studies of Reactivity

Quantum chemical methods provide further tools to understand the reactivity of this compound, complementing the insights gained from DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

For this compound, the distribution of the HOMO would indicate the most nucleophilic sites, which are potential centers for electrophilic attack. Conversely, the distribution of the LUMO would highlight the most electrophilic sites, prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govresearchgate.net Halogen substitution is known to play a role in stabilizing the LUMO level more than the HOMO level, which can reduce the HOMO-LUMO energy gap. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 eV |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of positive and negative electrostatic potential. Red colors typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, the ESP map would be expected to show negative potential around the oxygen atom of the acetyl group and the fluorine atom due to their high electronegativity. The region around the bromine atom might exhibit a "sigma-hole," a region of positive potential on the extension of the C-Br bond, which can lead to halogen bonding interactions. The distribution of potential across the indole ring would further delineate the most reactive sites for various types of chemical reactions.

In Silico Modeling of Molecular Properties and Interactions

In silico modeling, utilizing a range of computational techniques, would be instrumental in characterizing this compound. These methods can predict a variety of molecular descriptors that govern the compound's behavior.

Key molecular properties that could be modeled include, but are not limited to:

| Molecular Property | Description |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to cell permeability. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms attached to electronegative atoms and the number of electronegative atoms, respectively. |

| Rotatable Bonds | The number of bonds that allow free rotation, influencing conformational flexibility. |

These parameters are crucial for predicting the molecule's potential behavior in various chemical and biological environments.

Analysis of Structure-Reactivity Relationships from Computational Models

Computational models, particularly those based on quantum mechanics, can provide a detailed understanding of the relationship between the structure of this compound and its chemical reactivity.

Methods such as Density Functional Theory (DFT) would allow for the calculation of various electronic properties that are fundamental to reactivity:

| Electronic Property | Description and Significance |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of interaction with other molecules. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule, further explaining its stability and reactivity. |

By analyzing these properties, researchers could predict the most likely sites for metabolic transformation, electrophilic and nucleophilic substitution, and other chemical reactions. The influence of the acetyl, bromo, and fluoro substituents on the electron density of the indole ring system would be a primary focus of such an analysis.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic parameters of a molecule, which can aid in its experimental identification and characterization.

Theoretical calculations can provide valuable predictions for various spectroscopic techniques:

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies can predict the positions of characteristic absorption bands, corresponding to the stretching and bending of specific bonds (e.g., C=O of the acetyl group, C-Br, C-F, and N-C bonds). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are highly sensitive to the electronic environment of each atom and are invaluable for interpreting experimental NMR spectra. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's chromophoric properties. |

The accurate prediction of these spectroscopic features for this compound would provide a theoretical benchmark for any future experimental work on this compound.

Synthetic Utility and Derivatization Strategies of 1 Acetyl 3 Bromo 5 Fluoroindole

Role as a Building Block in Organic Synthesis

The trifunctional nature of 1-Acetyl-3-bromo-5-fluoroindole makes it a powerful scaffold in organic synthesis. The bromine at the electron-rich C-3 position is particularly amenable to a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Substrate for Further Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-3 bromine atom of the indole (B1671886) ring is a prime site for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura reaction would typically involve an aryl or heteroaryl boronic acid to introduce a new substituent at the C-3 position. While specific studies on this exact substrate are not prevalent, the reaction conditions are well-established for similar bromoindoles. nih.gov The reaction generally proceeds under mild conditions, making it compatible with a wide range of functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like P1 or P2 | nih.gov |

| Ligand | SPhos, XPhos (often used with Pd(OAc)₂) | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.gov |

| Solvent | Dioxane/H₂O, Toluene, DMF | nih.gov |

| Temperature | 60-110 °C | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations like click chemistry or cyclization reactions. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromoindoles

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | mdpi.comnih.gov |

| Co-catalyst | CuI | mdpi.com |

| Base | Et₃N, piperidine, or other amine bases | mdpi.com |

| Solvent | THF, DMF, or the amine base itself | organic-chemistry.org |

| Temperature | Room temperature to 100 °C | researchgate.netmdpi.com |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This provides a direct method for vinylation at the C-3 position of the indole core. While aryl bromides can be challenging substrates due to potential dehalogenation, optimized conditions, sometimes employing high-speed ball-milling, have been developed for related 3-bromoindazoles. nih.govbeilstein-journals.org

Table 3: Representative Conditions for Heck Reaction of Bromo-heterocycles

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | wikipedia.orgacs.org |

| Ligand | PPh₃ or other phosphine (B1218219) ligands | acs.org |

| Base | K₂CO₃, NaOAc, Et₃N | acs.org |

| Solvent | DMF, NMP, Acetonitrile | acs.org |

| Temperature | 100-140 °C | acs.org |

Precursor for the Construction of More Complex Polycyclic Indole Scaffolds

The functional groups on this compound can be strategically manipulated to construct fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. A common strategy involves an initial cross-coupling reaction at the C-3 position, followed by an intramolecular cyclization.

For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group at C-3 can be followed by an intramolecular Heck reaction or other palladium-catalyzed C-H activation/cyclization to form carbazole (B46965) derivatives. chinesechemsoc.org Similarly, Sonogashira coupling can introduce an alkyne which can then undergo intramolecular cyclization. mdpi.com Photocatalyzed dehydrogenative cyclization of 3-styryl indoles, which can be formed via a Heck reaction, is another route to benzo[a]carbazoles. nih.gov

Transformations of the N-Acetyl Group

The N-acetyl group serves a dual purpose: it protects the indole nitrogen from undesired side reactions and it also influences the reactivity of the indole ring. This group can be readily removed or modified.

Hydrolysis and Other Deprotection Strategies

The N-acetyl group can be removed under both acidic and basic hydrolytic conditions. commonorganicchemistry.com Basic hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution at elevated temperatures, is a common method. commonorganicchemistry.com Acidic hydrolysis with strong acids like HCl is also effective. commonorganicchemistry.comresearchgate.net The choice of method depends on the stability of other functional groups in the molecule. Milder, chemoselective methods for N-deacetylation have also been developed, such as using Schwartz's reagent (zirconocene chloride hydride), which can be advantageous when sensitive functional groups are present. nih.govresearchgate.net

Chemical Modifications and Elaborations of the Acetyl Moiety

While complete removal is the most common transformation, the acetyl group itself can potentially be modified. For instance, the acetyl carbonyl could be reduced to an ethyl group. More complex transformations could involve the alpha-functionalization of the acetyl group, though this is less common for N-acetylindoles compared to C-acetylindoles. The primary utility of the acetyl group lies in its role as a protecting group that can be removed to reveal the N-H for further functionalization, such as N-alkylation or N-arylation.

Reactions Involving the Bromine Substituent at C-3

Beyond palladium-catalyzed cross-coupling, the bromine atom at the C-3 position can undergo other important transformations. A key reaction is the lithium-halogen exchange. wikipedia.orgacs.org Treatment of the bromoindole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) generates a highly reactive 3-lithioindole intermediate. nih.govharvard.eduresearchgate.net

This organolithium species can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C-3 position. researchgate.netwikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org This two-step sequence provides a powerful alternative to cross-coupling for C-C and C-heteroatom bond formation.

Table 4: Electrophiles for Quenching 3-Lithioindole Intermediates

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | 3-Alkylindoles | harvard.edu |

| Aldehydes/Ketones | 3-(Hydroxyalkyl)indoles | harvard.edu |

| Carbon dioxide (CO₂) | Indole-3-carboxylic acids | nih.gov |

| Isocyanates | Indole-3-carboxamides | wikipedia.org |

| Disulfides | 3-(Thioalkyl)indoles |

This versatility underscores the importance of this compound as a strategic starting material, enabling access to a broad chemical space of substituted and polycyclic indole derivatives.

Nucleophilic Displacement Reactions

The bromine atom at the C-3 position of the indole ring is susceptible to nucleophilic displacement, a common strategy for introducing a wide range of functional groups. However, the reactivity of 3-bromoindoles in such reactions is significantly influenced by the substituent on the indole nitrogen.

In the case of this compound, the presence of the electron-withdrawing N-acetyl group is crucial. This group decreases the electron density of the pyrrole (B145914) ring, making the C-3 position more electrophilic and thus more amenable to nucleophilic attack. While direct experimental data on the nucleophilic displacement of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-acylated 3-bromoindoles.

For instance, reactions of N-acylated 3-bromoindoles with various nucleophiles such as amines, thiols, and alkoxides have been reported to proceed, often under heated conditions or with the assistance of a phase transfer catalyst to enhance the reaction rate. It has been observed that potent nucleophiles, like thiophenols, are often required for successful substitution. nih.gov The reaction of 2-substituted-3-bromoindoles with an excess of different nucleophiles in the presence of solid potassium hydroxide and a phase transfer catalyst like dibenzo-18-crown-6 (B77160) has been shown to afford the corresponding 3-substituted indoles in satisfactory yields. researchgate.net

A representative, albeit generalized, set of conditions for nucleophilic displacement on an N-acylated 3-bromoindole is presented in the table below. The expected products for this compound are shown.

| Nucleophile (Nu-H) | Reagents and Conditions | Expected Product |

| Secondary Amine (e.g., Piperidine) | K₂CO₃, DMF, heat | 1-Acetyl-5-fluoro-3-(piperidin-1-yl)indole |

| Thiol (e.g., Thiophenol) | NaH, THF, rt to heat | 1-Acetyl-5-fluoro-3-(phenylthio)indole |

| Alcohol (e.g., Methanol) | NaOMe, MeOH, heat | 1-Acetyl-5-fluoro-3-methoxyindole |

It is important to note that the success and yield of these reactions can be highly dependent on the specific nucleophile and the reaction conditions employed. The electron-withdrawing nature of the C-5 fluorine atom is expected to further enhance the electrophilicity of the C-3 position, potentially facilitating these displacement reactions.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C-3 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a modular approach to introduce diverse aryl, heteroaryl, alkyl, alkynyl, and amino functionalities at the C-3 position of the indole core. The N-acetyl group generally remains intact under these conditions and can be removed later if desired.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl and heteroaryl-indole structures. Mild reaction conditions, including the use of palladium nanoparticles as catalysts at ambient temperatures, have been developed for the Suzuki-Miyaura coupling of bromoindoles. researchgate.net For N-protected 3-chloroindazoles, which are electronically similar to N-acetyl-3-bromoindoles, successful couplings with various aryl and heteroaryl boronic acids have been reported using palladium precatalysts. nih.gov

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the 3-bromoindole with an alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. This method is particularly useful for the synthesis of 3-vinylindoles, which can be further functionalized. The Mizoroki-Heck reaction has been successfully applied to various aromatic bromides, including those with structures analogous to the indole core. researchgate.netrsc.org

Sonogashira Coupling: This coupling reaction between the 3-bromoindole and a terminal alkyne provides a direct route to 3-alkynylindoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free Sonogashira couplings have also been developed. wikipedia.orgnih.gov This reaction is highly valuable for introducing alkynyl moieties that can serve as handles for further transformations, such as click chemistry or conversion to other functional groups. Palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in moderate to excellent yields. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 3-bromoindole with an amine in the presence of a palladium catalyst and a base. It provides a powerful method for the synthesis of 3-aminoindole derivatives. The Buchwald-Hartwig amination has been successfully applied to the N-arylation of indoles and the amination of various bromo-heterocycles. nih.govchemspider.com

The table below summarizes representative conditions for these cross-coupling reactions, based on literature for similar substrates, and the expected products for this compound.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ or Cs₂CO₃ | 1-Acetyl-3-aryl-5-fluoroindole |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | 1-Acetyl-5-fluoro-3-(alken-1-yl)indole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI | Et₃N | 1-Acetyl-5-fluoro-3-(alkyn-1-yl)indole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/ligand (e.g., BINAP) | NaOtBu | 1-Acetyl-3-(dialkylamino)-5-fluoroindole |

Reactivity and Influence of the Fluorine Substituent at C-5

The fluorine atom at the C-5 position of the indole ring, while often introduced to modulate the biological activity of a molecule, also significantly influences its chemical reactivity.

Impact on Overall Ring Reactivity and Electron Density

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R effect). This resonance donation is directed primarily to the ortho and para positions relative to the fluorine atom (i.e., C-4 and C-6). While the inductive effect generally outweighs the resonance effect for halogens, the resonance donation can still influence the regioselectivity of certain reactions.

In this compound, the combined electron-withdrawing effects of the N-acetyl group and the C-5 fluorine atom significantly decrease the electron density of the indole nucleus. This has several consequences:

Increased Electrophilicity at C-3: The reduced electron density at the C-3 position, already bearing a good leaving group (bromine), enhances its susceptibility to nucleophilic attack and facilitates metal-catalyzed cross-coupling reactions.

Modified Acidity of the N-H bond (in the de-acetylated form): The electron-withdrawing fluorine atom increases the acidity of the N-H proton in the corresponding 5-fluoroindole (B109304), which can be a relevant factor in reactions involving deprotonation of the indole nitrogen.

Potential for Further Transformations or Functionalization at the Fluorine Site

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive and a common choice for metabolic blocking in drug design. However, under specific conditions, the C-F bond can be activated and undergo transformation.

Nucleophilic Aromatic Substitution (SNAr): While challenging, nucleophilic aromatic substitution of a fluorine atom is possible, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org In this compound, the presence of the N-acetyl group and the indole ring system itself may not provide sufficient activation for direct SNAr at the C-5 position under standard conditions. However, in certain highly activated fluoroaromatic systems, fluoride (B91410) can be displaced by strong nucleophiles. It has been noted that for SNAr reactions, fluoride is often a better leaving group than other halogens because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org

Metal-Mediated C-F Bond Activation: In recent years, significant progress has been made in the metal-catalyzed activation of C-F bonds. baranlab.orgrsc.org Transition metals such as nickel, palladium, and rhodium have been shown to mediate the cleavage of C-F bonds, allowing for their conversion into other functional groups. These reactions often require specific ligands and reaction conditions. For fluoroarenes, nickel-catalyzed Kumada and Suzuki couplings, as well as defluoroborylation and defluorosilylation, have been reported. nih.gov While direct application to 5-fluoroindoles is not widely reported, it represents a potential, albeit challenging, avenue for the derivatization of this compound at the C-5 position.

The table below outlines hypothetical transformations at the C-5 fluorine site, which would require specialized and likely harsh reaction conditions.

| Reaction Type | Reagents and Conditions | Hypothetical Product |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe), High Temperature, Aprotic Polar Solvent | 1-Acetyl-3-bromo-5-methoxyindole |

| Reductive Defluorination | Transition Metal Catalyst (e.g., Pd/C), H₂ source | 1-Acetyl-3-bromoindole |

| Metal-Catalyzed Cross-Coupling | Ni or Pd catalyst, Organometallic Reagent (e.g., R-MgBr) | 1-Acetyl-3-bromo-5-alkyl/aryl-indole |

It is crucial to emphasize that these transformations are speculative for this compound and would likely face significant challenges due to the high strength of the C-F bond and potential for competing reactions at other sites.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 1-Acetyl-3-bromo-5-fluoroindole?

- Methodology : The synthesis typically involves a multi-step procedure. For example, halogenated indole derivatives are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems (2:1 ratio) at room temperature. Reaction times of 12 hours with CuI as a catalyst are common. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via flash column chromatography (70:30 EtOAc/hexane eluent) .

Q. How is the purity of halogenated indole derivatives like this compound verified?

- Analytical Techniques :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using 70:30 EtOAc/hexane (Rf ≈ 0.30) .

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity and substituent positions. For example, ¹⁹F NMR signals near -114 ppm indicate fluorine substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What solvents are effective in the extraction of halogenated indole derivatives post-synthesis?

- Procedure : Ethyl acetate is widely used for liquid-liquid extraction due to its polarity and compatibility with indole derivatives. Post-extraction, organic layers are dried over Na₂SO₄ or MgSO₄, followed by solvent removal via rotary evaporation .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C3, fluoro at C5) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The bromine atom at C3 acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Fluorine at C5, being electron-withdrawing, enhances electrophilic aromatic substitution at adjacent positions .

- Example : In Pd-catalyzed reactions, 3-bromo substituents facilitate C–C bond formation, while 5-fluoro groups stabilize intermediates via inductive effects .

Q. What strategies mitigate low yields in the synthesis of acetylated indole derivatives?

- Optimization Approaches :

- Catalyst Loading : Increasing CuI concentration (up to 20 mol%) improves cycloaddition efficiency .

- Solvent Choice : PEG-400 enhances reaction homogeneity and reduces side reactions compared to pure DMF .

- Temperature Control : Prolonged reaction times (>12 hours) at room temperature prevent decomposition of thermally sensitive intermediates .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methods :

- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) evaluates binding affinity. The trifluoromethyl group in analogs enhances hydrophobic interactions .

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with observed antimicrobial or anti-inflammatory activities .

Q. What contradictions exist in reported biological activities of structurally similar indole derivatives?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.